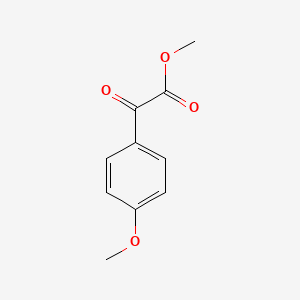

Methyl 2-(4-methoxyphenyl)-2-oxoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(4-methoxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-methoxyphenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the esterification of 4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the use of 4-methoxybenzaldehyde and methyl acetoacetate in a Claisen-Schmidt condensation reaction. This reaction is catalyzed by a base such as sodium hydroxide and proceeds under mild heating. The resulting product is then subjected to acid hydrolysis to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include halides and strong bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: 4-methoxybenzoic acid.

Reduction: 4-methoxyphenylmethanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)-2-oxoacetate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is utilized in the production of dyes, fragrances, and polymers due to its reactive ester group.

Mechanism of Action

The mechanism of action of methyl 2-(4-methoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 4-methoxyphenylacetic acid, which then exerts its biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Methyl 2-(4-methoxyphenyl)-2-oxoacetate can be compared with other similar compounds, such as:

Methyl 2-(4-hydroxyphenyl)-2-oxoacetate: This compound has a hydroxyl group instead of a methoxy group, which affects its reactivity and solubility.

Ethyl 2-(4-methoxyphenyl)-2-oxoacetate: The ethyl ester variant has slightly different physical properties and may exhibit different reactivity in certain chemical reactions.

Methyl 2-(4-methoxyphenyl)-2-oxopropanoate: This compound has an additional methyl group on the oxoacetate moiety, which can influence its steric and electronic properties.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-(4-methoxyphenyl)-2-oxoacetate, an organic compound with the molecular formula C10H11O4, has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article explores its biological activity, including its anti-inflammatory, analgesic, and potential anticancer properties, backed by various studies and data.

Chemical Structure and Properties

The compound features a methoxy group attached to a phenyl ring, linked to a 2-oxoacetate moiety. It appears as a white solid with a melting point of approximately 54 °C. The presence of both ester and carbonyl functionalities contributes to its reactivity and biological activity, making it a versatile building block in organic synthesis and medicinal chemistry .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit inflammatory pathways, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases. For instance, one study found that the compound effectively reduced the production of pro-inflammatory cytokines in cultured macrophages .

Table 1: Summary of Anti-inflammatory Studies

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro cytokine assay | Reduced IL-6 and TNF-α production | |

| Animal model (carrageenan-induced paw edema) | Significant reduction in edema size |

Anticancer Properties

Emerging research also points to the anticancer potential of this compound. Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, it was observed to inhibit cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations .

Table 2: Anticancer Activity Overview

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is attributed to its interaction with various biological targets. The methoxy group enhances its lipophilicity, facilitating better membrane permeability and interaction with cellular receptors or enzymes involved in inflammatory and proliferative pathways .

Case Studies

A significant case study conducted on the anti-inflammatory effects involved administering this compound to rats with induced inflammation. The results indicated a marked decrease in paw swelling compared to control groups, supporting its therapeutic potential in managing inflammatory conditions .

Properties

IUPAC Name |

methyl 2-(4-methoxyphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRPUCDBTNWIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32766-61-3 |

Source

|

| Record name | methyl 2-(4-methoxyphenyl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.